molecular formula C19H15N3O4 B2968260 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034329-59-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2968260
CAS No.: 2034329-59-2
M. Wt: 349.346
InChI Key: HYIPQBWOAQWUPF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-4-one core linked to a pyrazole-furan hybrid via an ethyl-carboxamide bridge. The chromene-4-one scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the pyrazole-furan moiety may enhance metabolic stability and target selectivity .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-16-9-18(26-17-4-2-1-3-15(16)17)19(24)20-6-7-22-11-14(10-21-22)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIPQBWOAQWUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: To prepare N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a multi-step synthetic route is required. One potential pathway involves the synthesis of the intermediate compounds such as 4-(furan-3-yl)-1H-pyrazole and 4-oxo-4H-chromene-2-carboxylic acid.

  • Step 1: : Synthesis of 4-(furan-3-yl)-1H-pyrazole

    • Starting with furan-3-carboxaldehyde, a pyrazole ring is introduced via a condensation reaction with hydrazine.

    • Reaction Conditions: Catalysis with acetic acid at 80°C for several hours.

  • Step 2: : Synthesis of 4-oxo-4H-chromene-2-carboxylic acid

    • Starting from a suitable chromone precursor, oxidation is performed using potassium permanganate.

    • Reaction Conditions: Room temperature and aqueous medium.

  • Step 3: : Coupling Reaction

    • The two intermediates are then coupled using a peptide coupling reagent such as EDCI and HOBt.

    • Reaction Conditions: Solvent like dichloromethane and room temperature.

Industrial Production Methods: Industrial production may involve optimization of these synthetic steps for large-scale output. This would include optimizing reaction conditions, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation and Reduction: : The compound can undergo various oxidation and reduction reactions due to the presence of reactive functional groups such as the furan ring and pyrazole ring.

  • Substitution Reactions: : The presence of multiple aromatic rings allows for electrophilic and nucleophilic substitution reactions.

  • Amidation and Hydrolysis: : The carboxamide group can engage in hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenated reagents, strong acids/bases.

Major Products Formed

  • Hydroxylated derivatives, reduced pyrazole derivatives, substituted furan compounds.

Scientific Research Applications

Chemistry: : The compound's structure allows it to serve as a ligand in coordination chemistry, forming complexes with transition metals. Biology : In biological research, it can act as a probe to study enzyme interactions due to its multiple functional groups. Medicine : It shows potential as a therapeutic agent, particularly in anti-inflammatory and anticancer studies due to its ability to interact with specific biological pathways. Industry : It may be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. The pathways involved include:

  • Anti-inflammatory Pathways: : Inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Pathways: : Disruption of cell signaling pathways like PI3K/AKT.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Chromene-4-one Derivatives

Chromene-4-one derivatives are widely studied for their kinase-inhibitory properties. For example:

  • Example 52 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine ring instead of pyrazole and includes fluorophenyl and sulfonamide groups. Impact: Fluorine atoms enhance lipophilicity and metabolic stability, while the sulfonamide group may improve solubility compared to the carboxamide in the target compound .
Pyrazole-Containing Analogues

Pyrazole rings are common in kinase inhibitors. A relevant example includes:

  • Intermediate 27 () : A precursor with a pyrazole-ethyl linkage but lacking the furan-3-yl substituent.
    • Key Differences : Replacement of furan-3-yl with alternative aryl/heteroaryl groups alters steric and electronic interactions with target enzymes.

Functional Group Comparisons

Furan vs. Oxazin/Thiazole Substituents
  • Oxazin/Thiazole () : Compounds like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid () or thiazole derivatives () introduce nitrogen or sulfur atoms, enhancing hydrogen bonding or metal coordination capabilities .
Carboxamide vs. Sulfonamide Linkers

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (Target) Chromene-4-one Pyrazole-ethyl-furan, carboxamide ~409.4 (calculated) Not reported
Example 52 () Chromene-4-one Pyrazolo[3,4-d]pyrimidine, sulfonamide 579.1 MP: 228–230°C; Mass: 579.1
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-... () Pyrrolidine-carboxamide Thiazole, hydroxy groups ~550–600 (estimated) Not reported

Research Findings and Implications

  • Activity Trends: Fluorinated chromene derivatives (e.g., Example 52 in ) exhibit higher molecular weights and melting points, suggesting improved crystallinity and thermal stability compared to non-fluorinated analogs .
  • Solubility vs. Selectivity : Carboxamide-linked compounds like the target may prioritize target selectivity over solubility, whereas sulfonamide derivatives () balance both .
  • Heterocyclic Impact : Furan’s electron-rich nature may favor interactions with aromatic residues in kinase ATP-binding sites, while thiazole/oxazin groups () could enhance metal-binding or polar interactions .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H16N4O3. Its structure features:

  • Chromene Backbone : Known for anti-inflammatory and antimicrobial properties.
  • Furan and Pyrazole Rings : Enhance pharmacological profiles and biological interactions.

The presence of an amide group and a carbonyl group contributes to its reactivity and potential biological activity, making it a subject of interest in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Attachment of the Furan Ring : Involves coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Chromene Structure : This can involve cyclization reactions with appropriate precursors.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and chromene moieties have shown promising results in inhibiting cell proliferation in vitro.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (skin cancer)12.5
Compound BJurkat (leukemia)15.0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. The chromene structure is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound exhibits dual inhibitory effects on COX and LOX enzymes, which are critical in mediating inflammatory responses.

Enzyme TargetIC50 (µM)Reference
COX-110.4
LOX9.9

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. The presence of the furan ring is particularly significant, as it has been associated with enhanced activity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites on target enzymes (e.g., COX, LOX).
  • Cellular Interaction : Modulating signaling pathways related to cell proliferation and inflammation.
  • Radical Scavenging : Potentially acting as an antioxidant through free radical scavenging activities.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in preclinical models. For example, a study demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent.

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